molecular formula C16H11ClO B6381702 2-Chloro-5-(naphthalen-1-yl)phenol, 95% CAS No. 1261897-26-0

2-Chloro-5-(naphthalen-1-yl)phenol, 95%

Cat. No. B6381702
CAS RN: 1261897-26-0
M. Wt: 254.71 g/mol
InChI Key: LJZQJZBUCIFWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(naphthalen-1-yl)phenol, 95% (2C5N) is a white crystalline solid that is widely used in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 2C5N has a wide range of applications in biochemistry and physiology, and its ability to form complexes with other molecules makes it a useful tool in the laboratory.

Mechanism of Action

2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to form complexes with other molecules, including proteins, nucleic acids, and carbohydrates. These complexes can be used to study the mechanism of action of various compounds. For example, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the mechanism of action of various drugs, including antibiotics, antifungals, and antivirals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and DNA polymerases. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the replication of viruses. Furthermore, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. However, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be toxic in high concentrations, and it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthesis methods for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%, the study of 2-Chloro-5-(naphthalen-1-yl)phenol, 95%'s mechanism of action, the study of its biochemical and physiological effects, and the development of new compounds and applications for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.

Synthesis Methods

2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 2-chloro-5-nitrophenol with naphthalene-1-sulfonic acid in the presence of a base. This reaction produces 2-Chloro-5-(naphthalen-1-yl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2-chloro-5-nitrophenol with naphthalene-1-thiol in the presence of a base, the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-sulfonic acid in the presence of a base, and the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-thiol in the presence of a base.

Scientific Research Applications

2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry. 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can also be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.

properties

IUPAC Name

2-chloro-5-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZQJZBUCIFWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(naphthalen-1-yl)phenol

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